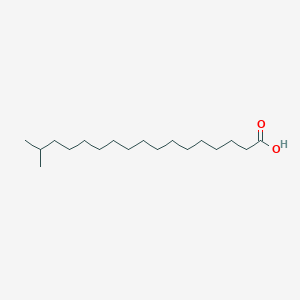

Stearic Acid

Cat. No. B036810

Key on ui cas rn:

30399-84-9

M. Wt: 284.5 g/mol

InChI Key: QIQXTHQIDYTFRH-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05484543

Procedure details

A reaction product of isostearic acid (ISA) and tetraethylene pentamine (TEPA; Union Carbides HP TEPA) was prepared by adding 450 grams of isostearic acid to a 500 ml round bottom 4-neck flask equipped with a reflux condenser, a stirring bar and a nitrogen bubbler in order to obtain a level sufficient to permit agitation and heat transfer. The flask contents were then heated to 110° C. and 189 grams (about 1 mole) of TEPA were added slowly with mixing. After all of the TEPA was added to the flask, an additional 450 grams of ISA were added with stirring at 110° C. (a total of about 3.125 moles of ISA were added). The batch temperature was then raised slowly to drive the condensation reaction. Water of condensation began to appear immediately and was removed through the flask overhead system with a nitrogen sparge. After most of this water was removed (approximately 160° C.), vacuum stripping was applied and the flask temperature was raised to 200° C. to drive the condensation to completion. The reaction was complete after about 5 hours with 3 moles of isostearic acid (ISA) reacting with 1 mole of tetraethylene pentamine (TEPA) to form ISA-TEPA. The resulting product is designated friction modifier-1 (FM-1).

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]([OH:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH:16]([CH3:18])[CH3:17].[NH2:21][CH2:22][CH2:23][NH:24][CH2:25][CH2:26][NH:27][CH2:28][CH2:29][NH:30][CH2:31][CH2:32][NH2:33].O>>[C:1]([OH:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH:16]([CH3:17])[CH3:18].[NH2:33][CH2:32][CH2:31][NH:30][CH2:29][CH2:28][NH:27][CH2:26][CH2:25][NH:24][CH2:23][CH2:22][NH2:21].[C:1]([OH:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH:16]([CH3:17])[CH3:18].[NH2:33][CH2:32][CH2:31][NH:30][CH2:29][CH2:28][NH:27][CH2:26][CH2:25][NH:24][CH2:23][CH2:22][NH2:21] |f:5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

450 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCCCCCCCC(C)C)(=O)O

|

Step Three

|

Name

|

|

|

Quantity

|

189 g

|

|

Type

|

reactant

|

|

Smiles

|

NCCNCCNCCNCCN

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NCCNCCNCCNCCN

|

Step Five

|

Name

|

|

|

Quantity

|

450 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCCCCCCCC(C)C)(=O)O

|

Step Six

|

Name

|

|

|

Quantity

|

3.125 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCCCCCCCC(C)C)(=O)O

|

Step Seven

|

Name

|

|

|

Quantity

|

3 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCCCCCCCC(C)C)(=O)O

|

Step Eight

|

Name

|

|

|

Quantity

|

1 mol

|

|

Type

|

reactant

|

|

Smiles

|

NCCNCCNCCNCCN

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

110 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a reflux condenser, a stirring bar

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a nitrogen bubbler in order to obtain a level sufficient

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heat transfer

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

with mixing

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were added)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The batch temperature was then raised slowly

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the condensation reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was removed through the flask overhead system with a nitrogen

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

sparge

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After most of this water was removed (approximately 160° C.), vacuum stripping

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the flask temperature was raised to 200° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the condensation to completion

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCCCCCCCCCCCCCC(C)C)(=O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NCCNCCNCCNCCN

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCCCCCCCCCCCCCC(C)C)(=O)O.NCCNCCNCCNCCN

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05484543

Procedure details

A reaction product of isostearic acid (ISA) and tetraethylene pentamine (TEPA; Union Carbides HP TEPA) was prepared by adding 450 grams of isostearic acid to a 500 ml round bottom 4-neck flask equipped with a reflux condenser, a stirring bar and a nitrogen bubbler in order to obtain a level sufficient to permit agitation and heat transfer. The flask contents were then heated to 110° C. and 189 grams (about 1 mole) of TEPA were added slowly with mixing. After all of the TEPA was added to the flask, an additional 450 grams of ISA were added with stirring at 110° C. (a total of about 3.125 moles of ISA were added). The batch temperature was then raised slowly to drive the condensation reaction. Water of condensation began to appear immediately and was removed through the flask overhead system with a nitrogen sparge. After most of this water was removed (approximately 160° C.), vacuum stripping was applied and the flask temperature was raised to 200° C. to drive the condensation to completion. The reaction was complete after about 5 hours with 3 moles of isostearic acid (ISA) reacting with 1 mole of tetraethylene pentamine (TEPA) to form ISA-TEPA. The resulting product is designated friction modifier-1 (FM-1).

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]([OH:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH:16]([CH3:18])[CH3:17].[NH2:21][CH2:22][CH2:23][NH:24][CH2:25][CH2:26][NH:27][CH2:28][CH2:29][NH:30][CH2:31][CH2:32][NH2:33].O>>[C:1]([OH:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH:16]([CH3:17])[CH3:18].[NH2:33][CH2:32][CH2:31][NH:30][CH2:29][CH2:28][NH:27][CH2:26][CH2:25][NH:24][CH2:23][CH2:22][NH2:21].[C:1]([OH:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH:16]([CH3:17])[CH3:18].[NH2:33][CH2:32][CH2:31][NH:30][CH2:29][CH2:28][NH:27][CH2:26][CH2:25][NH:24][CH2:23][CH2:22][NH2:21] |f:5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

450 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCCCCCCCC(C)C)(=O)O

|

Step Three

|

Name

|

|

|

Quantity

|

189 g

|

|

Type

|

reactant

|

|

Smiles

|

NCCNCCNCCNCCN

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NCCNCCNCCNCCN

|

Step Five

|

Name

|

|

|

Quantity

|

450 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCCCCCCCC(C)C)(=O)O

|

Step Six

|

Name

|

|

|

Quantity

|

3.125 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCCCCCCCC(C)C)(=O)O

|

Step Seven

|

Name

|

|

|

Quantity

|

3 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCCCCCCCC(C)C)(=O)O

|

Step Eight

|

Name

|

|

|

Quantity

|

1 mol

|

|

Type

|

reactant

|

|

Smiles

|

NCCNCCNCCNCCN

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

110 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a reflux condenser, a stirring bar

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a nitrogen bubbler in order to obtain a level sufficient

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heat transfer

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

with mixing

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were added)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The batch temperature was then raised slowly

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the condensation reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was removed through the flask overhead system with a nitrogen

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

sparge

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After most of this water was removed (approximately 160° C.), vacuum stripping

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the flask temperature was raised to 200° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the condensation to completion

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCCCCCCCCCCCCCC(C)C)(=O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NCCNCCNCCNCCN

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCCCCCCCCCCCCCC(C)C)(=O)O.NCCNCCNCCNCCN

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |